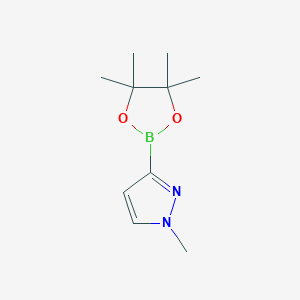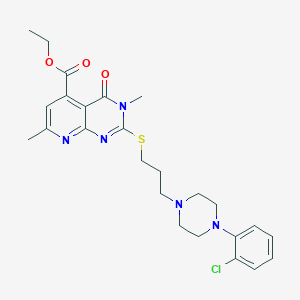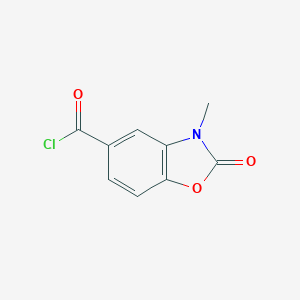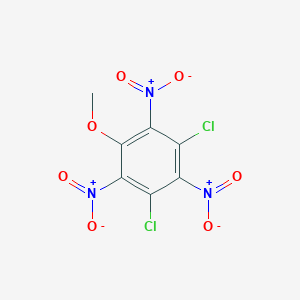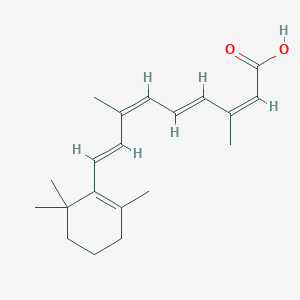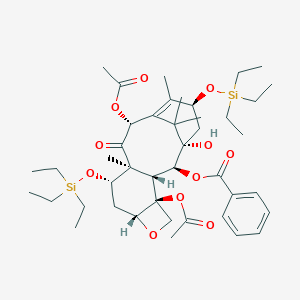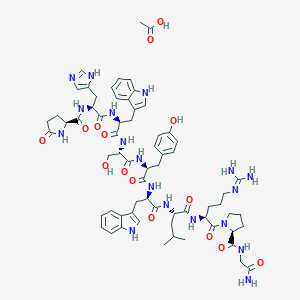
3-Vinylphenol
Descripción general
Descripción
3-Vinylphenol is a chemical compound with the molecular formula C8H8O . It is also known by other names such as 3-ethenylphenol, 3-Hydroxystyrene, and 3-Hydroxy-styrol .
Synthesis Analysis
3-Vinylphenol can be synthesized from cardanol, which is derived from cashew nut shell liquid . The synthesis process involves ethenolysis to 3-non-8-enylphenol followed by isomerising ethenolysis .Molecular Structure Analysis
The molecular structure of 3-Vinylphenol contains a total of 17 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis
The synthesis of 3-Vinylphenol from cardanol involves a metathesis reaction . The reaction works well using dichloromethane (DCM), but a greener solvent, 2-methyl tetrahydrofuran, also gives similar results .Physical And Chemical Properties Analysis
3-Vinylphenol has a density of 1.1±0.1 g/cm3, a boiling point of 230.8±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.6±3.0 kJ/mol and a flash point of 103.5±11.2 °C . The index of refraction is 1.602, and the molar refractivity is 39.1±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Drugs
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 3-Vinylphenol is used as a key intermediate in the synthesis of various pharmaceutical drugs, such as norfenefrine, rac-phenylephrine, etilefrine, and fenoprofene . These drugs are synthesized from cardanol, which is derived from cashew nut shell liquid .
- Methods of Application or Experimental Procedures : The synthesis of these drugs involves several steps :
- Cardanol is converted into 3-Vinylphenol through a process of ethenolysis to 3-non-8-enylphenol, followed by isomerising ethenolysis .
- The metathesis reaction is performed using DCM or the greener solvent, 2-methyl tetrahydrofuran .
- Hydroxyamination of 3-Vinylphenol with an iron porphyrin catalyst yields norfenefrine in over 70% yield .
- Methylation and ethylation of norfenefrine yield rac-phenylephrine and etilefrine, respectively .
- A sequence of C–O coupling, isomerising metathesis, and selective methoxycarbonylation yields fenoprofene .
- Results or Outcomes : The synthesis process shows significant environmental advantages in terms of precursors, yields, number of steps, conditions, and the use of catalysts . The Atom Economy of the processes is generally similar or significantly superior to those of the literature processes .
Synthesis of Bio-Based Polymers
- Specific Scientific Field : Polymer Chemistry
- Summary of the Application : 3-Vinylphenol is used in the synthesis of bio-based polymers . These polymers are synthesized from naturally occurring cinnamic acids such as o-, m-, and p-coumaric; caffeic; ferulic; and sinapinic acids .
- Methods of Application or Experimental Procedures : The synthesis involves several steps :
- Various naturally occurring cinnamic acids are decarboxylated to produce a series of bio-based vinylphenols .
- The phenolic moieties are protected with trialkylsilyl groups .
- Reversible addition–fragmentation chain-transfer polymerization is performed with cumyl dithiobenzoate to afford various bio-based hydroxyl-protected polystyrenes .
- The silyl groups are deprotected under mild conditions to result in a series of well-defined functionalized polystyrenes .
- Results or Outcomes : The obtained functionalized polystyrenes show unique thermal properties depending on the substituents . Those with phenol and catechol groups serve as reducing agents for silver ions .
Synthesis of Bioactive Molecules
- Specific Scientific Field : Biotechnology
- Summary of the Application : 3-Vinylphenol is used in the synthesis of bioactive molecules with antioxidant, anti-inflammatory, and antimicrobial activities . These molecules have potential applications in food, cosmetic, or pharmaceutical industries .
- Methods of Application or Experimental Procedures : The synthesis involves several steps :
- Results or Outcomes : The bioconversion processes have been developed to synthesize 4-vinylguaiacol and 4-vinylphenol by microbial decarboxylation of ferulic and p-coumaric acids .
Synthesis of Flavors
- Specific Scientific Field : Food Science
- Summary of the Application : 3-Vinylphenol is used in the synthesis of flavors such as vanillin, 4-ethylguaiacol, and 4-ethylphenol . These flavors have potential applications in the food industry .
- Methods of Application or Experimental Procedures : The synthesis involves microbial/enzymatic bioconversion of 4-vinylguaiacol and 4-vinylphenol .
- Results or Outcomes : The bioconversion processes have been developed to synthesize flavors from 4-vinylguaiacol and 4-vinylphenol .
Polymer Synthesis
- Specific Scientific Field : Polymer Chemistry
- Summary of the Application : 3-Vinylphenol is used in laccase-mediated polymer synthesis . These polymers have potential applications in various industries .
- Methods of Application or Experimental Procedures : The synthesis involves laccase-mediated polymer synthesis from canolol, 4-vinylguaiacol, and 4-vinylphenol .
- Results or Outcomes : The obtained polymers show unique properties depending on the substituents .
Safety And Hazards
Direcciones Futuras
There are ongoing studies on the synthesis of canolol and other vinylphenols from biobased p-hydroxycinnamic acids . These studies aim to explore the potential applications of these compounds in various industries, including food, cosmetic, pharmaceutical, and the production of new sustainable polymers and biobased substitutes for fine chemicals .
Propiedades
IUPAC Name |
3-ethenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGIFMKMDRDNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24979-69-9 | |
| Record name | Phenol, 3-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00211033 | |
| Record name | Phenol, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinylphenol | |
CAS RN |
620-18-8 | |
| Record name | Phenol, 3-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





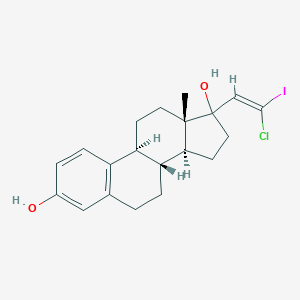
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)

